molecular formula C14H16O5 B1205285 7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione CAS No. 89458-63-9

7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione

Cat. No.: B1205285
CAS No.: 89458-63-9
M. Wt: 264.27 g/mol
InChI Key: WAKXAHCLSHRPIF-UHFFFAOYSA-N
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Description

7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione is a synthetic polycarboxylic compound. It is known for its unique chemical structure, which combines the properties of both cyclohexyl-1,3-dioxepin and maleic anhydride. This copolymer is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione typically involves the polymerization of cyclohexyl-1,3-dioxepin with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the copolymer with the desired molecular weight and properties. Commonly, the reaction is initiated using a radical initiator, and the polymerization is conducted in a suitable solvent at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous polymerization processes. These processes involve the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The copolymer is then purified and processed into various forms, such as powders or solutions, depending on the intended application.

Chemical Reactions Analysis

Types of Reactions

7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The copolymer can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the copolymer’s chemical structure, affecting its properties.

    Substitution: The copolymer can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often conducted in inert atmospheres to prevent unwanted side reactions.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents. The conditions vary depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The copolymer can be modified to interact with biological molecules, making it useful in drug delivery and biomaterials research.

    Medicine: Its unique properties make it a candidate for developing new pharmaceuticals and medical devices.

    Industry: The copolymer is used in coatings, adhesives, and other industrial applications due to its chemical stability and versatility.

Mechanism of Action

The mechanism of action of 7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione involves its interaction with various molecular targets. The copolymer can form stable complexes with other molecules, affecting their behavior and properties. The specific pathways involved depend on the application and the modifications made to the copolymer.

Comparison with Similar Compounds

Similar Compounds

    Benzocaine-modified maleic anhydride-cyclohexyl-1,3-dioxepin copolymer: This compound is similar in structure but includes a benzocaine modification, which increases its hydrophobicity and alters its properties.

    Anesthesine modified maleic anhydride cyclohexyl-1,2-dioxepin copolymer: Another similar compound with modifications that affect its chemical behavior and applications.

Uniqueness

7,12-Dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione is unique due to its specific combination of cyclohexyl-1,3-dioxepin and maleic anhydride. This combination imparts distinct chemical properties that make it suitable for a wide range of applications, from industrial uses to scientific research.

Properties

CAS No.

89458-63-9

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

7,12-dioxaspiro[5.6]dodeca-8,10-diene;furan-2,5-dione

InChI

InChI=1S/C10H14O2.C4H2O3/c1-2-6-10(7-3-1)11-8-4-5-9-12-10;5-3-1-2-4(6)7-3/h4-5,8-9H,1-3,6-7H2;1-2H

InChI Key

WAKXAHCLSHRPIF-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)OC=CC=CO2.C1=CC(=O)OC1=O

Canonical SMILES

C1CCC2(CC1)OC=CC=CO2.C1=CC(=O)OC1=O

Synonyms

2-cyclohexyl-1,3-dioxepin-maleic anhydride copolymer
CDA-MA

Origin of Product

United States

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